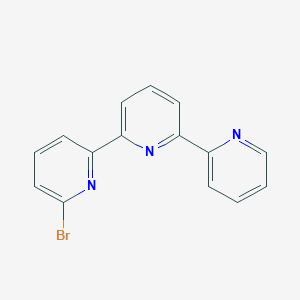

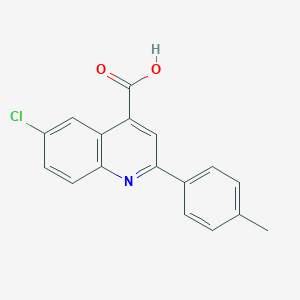

6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid

説明

6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid, also known as 4-methyl-6-chloroquinoline-2-carboxylic acid (MCQC) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic aromatic compound with both a quinoline and carboxylic acid group. MCQC is a colorless solid with a melting point of 84-86°C and a boiling point of 197-199°C. It is soluble in water, ethanol and methanol, and is also soluble in acetone and ethyl acetate.

科学的研究の応用

Synthesis and Structural Importance

6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid is part of a broader category of quinoline and quinoxaline derivatives, which have been extensively studied for their versatile applications in the field of medicinal chemistry, materials science, and as corrosion inhibitors. Quinoxaline and its derivatives, including quinoline analogs, are synthesized through various methods involving the condensation of ortho-diamines with 1,2-diketones or α-ketonic acids, among others. These compounds are known for their roles as catalysts' ligands and possess antitumoral properties due to their high electron density, which also makes them effective anticorrosive materials for protecting metallic surfaces (Aastha Pareek and Dharma Kishor, 2015; C. Verma, M. Quraishi, E. Ebenso, 2020).

Optoelectronic Applications

The exploration of quinoline derivatives extends into the realm of optoelectronics, where functionalized quinazolines and pyrimidines, akin to the quinoline core structure, are utilized in the development of luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). These derivatives, when incorporated into π-extended conjugated systems, significantly contribute to the creation of novel optoelectronic materials, showcasing their importance in fabricating devices with enhanced electroluminescent properties (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).

Environmental and Biocatalytic Considerations

In environmental science, the study of carboxylic acids like this compound reveals their potential as biorenewable chemicals. These compounds act as inhibitors to microbes at concentrations below desired yield and titer, highlighting the necessity to understand their impact on microbial cell membranes and internal pH for developing robust strains with improved industrial performance. This understanding aids in the engineering of processes for the production of biofuels and chemicals, demonstrating the dual role of such compounds as both valuable industrial chemicals and microbial growth regulators (L. Jarboe, Liam A. Royce, Ping-huai Liu, 2013).

作用機序

Target of Action

Quinoline-4-carboxylic acid derivatives have been evaluated as potent inhibitors of alkaline phosphatases , suggesting that this compound may also interact with these enzymes.

Mode of Action

If it acts similarly to other quinoline-4-carboxylic acid derivatives, it may inhibit the activity of alkaline phosphatases . These enzymes play a crucial role in many biological processes, including signal transduction, nucleotide synthesis, and energy metabolism.

Biochemical Pathways

Given its potential inhibitory effects on alkaline phosphatases , it may impact pathways involving these enzymes, such as phosphate metabolism and signal transduction.

Pharmacokinetics

The compound’s molecular weight of 29774 suggests that it may have suitable properties for oral absorption and distribution within the body.

Result of Action

If it acts as an inhibitor of alkaline phosphatases , it may alter cellular processes regulated by these enzymes, potentially leading to changes in cell signaling and metabolism.

生化学分析

Biochemical Properties

Quinoline derivatives are known to interact with various enzymes and proteins

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-10-2-4-11(5-3-10)16-9-14(17(20)21)13-8-12(18)6-7-15(13)19-16/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXFXXNOTATROZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360663 | |

| Record name | 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103914-61-0 | |

| Record name | 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。